6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
Overview
Description
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring and a pyridine ring . They are used in various fields due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions . For example, the Vilsmeier–Haack reaction can be used to synthesize 2-chloro-7-fluoroquinoline-3-carbaldehydes .Molecular Structure Analysis
Quinoline derivatives have a double-ring structure, which includes a benzene ring and a pyridine ring . The presence of different substituents on the rings can significantly affect the properties of these compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures . For example, they can exist as solid or liquid at room temperature, and their solubility can range from slightly soluble to highly soluble in water .Scientific Research Applications
Antioxidant Efficacy and Analogs
The antioxidant ethoxyquin, a 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, and its analogs, including methoxyquin (a close analog of ethoxyquin), have been extensively researched for their efficacy in preventing the oxidation of unsaturated lipids, which is crucial for the stability of fish meals against spontaneous combustion. These compounds' antioxidant activity is vital for preserving the nutritional value and safety of fish meals, which are prone to oxidation due to their high unsaturation degree. The research highlights the significance of the quinoline structure in antioxidant efficacy, showcasing the potential for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one and its analogs in similar applications (de Koning, 2002).
Analytical and Sensing Applications
Fluoroquinolones, a class of compounds to which this compound relates, have been reviewed for their broad spectrum of antibacterial activity, including against multidrug-resistant pathogens. Such compounds are crucial in treating various bacterial infections, underlining the potential of quinoline derivatives in developing new antimicrobial agents. Additionally, the ability of quinoline derivatives to act as fluorescent probes for zinc ion determination highlights their utility in environmental and biological sensing applications. These applications benefit from the compounds' fast reactivity, good selectivity, and biocompatibility, making them suitable for detecting and analyzing critical ions in biological systems (Mohamad et al., 2021).
Mechanism of Action
While the mechanism of action for the specific compound “6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one” is not available, some quinoline derivatives have been found to inhibit a step in de novo pyrimidine biosynthesis, resulting in the depletion of critical precursors for RNA and DNA synthesis .
Safety and Hazards
properties
IUPAC Name |
6-fluoro-2-(methoxymethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-6-8-5-11(14)9-4-7(12)2-3-10(9)13-8/h2-5H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFKYNZLXPCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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